2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one
Description
2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one is a complex organic compound that features a combination of oxadiazole, phenoxy, and piperazine moieties
Properties
IUPAC Name |
2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O4/c1-33-22-13-11-20(12-14-22)26-28-27(35-29-26)23-9-5-6-10-24(23)34-19-25(32)31-17-15-30(16-18-31)21-7-3-2-4-8-21/h2-14H,15-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECAUNGWNHQCIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one typically involves multiple steps. One common approach is the condensation of 4-methoxybenzohydrazide with 2-(4-phenylpiperazin-1-yl)ethan-1-one in the presence of a dehydrating agent to form the oxadiazole ring. This is followed by the reaction with 2-bromo-1-(4-methoxyphenyl)ethanone to introduce the phenoxy group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, such as using high-purity reagents, controlled temperatures, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring could lead to a variety of reduced forms.
Scientific Research Applications
2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and piperazine moieties. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
2-{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-1-(4-phenylpiperazin-1-YL)ethan-1-one is unique due to its combination of oxadiazole, phenoxy, and piperazine moieties, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one or two of these functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
